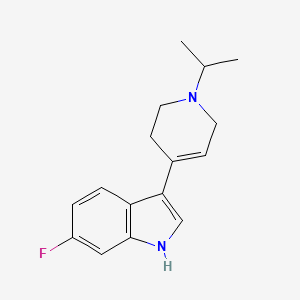

6-Fluoro-3-(1-isopropyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

Description

Properties

Molecular Formula |

C16H19FN2 |

|---|---|

Molecular Weight |

258.33 g/mol |

IUPAC Name |

6-fluoro-3-(1-propan-2-yl-3,6-dihydro-2H-pyridin-4-yl)-1H-indole |

InChI |

InChI=1S/C16H19FN2/c1-11(2)19-7-5-12(6-8-19)15-10-18-16-9-13(17)3-4-14(15)16/h3-5,9-11,18H,6-8H2,1-2H3 |

InChI Key |

OCLHXXYACLRSLJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1CCC(=CC1)C2=CNC3=C2C=CC(=C3)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-3-(1-isopropyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole typically involves multi-step organic reactions. A common approach might include:

Formation of the Indole Core: Starting with a suitable precursor, such as an aniline derivative, the indole core can be constructed through a Fischer indole synthesis or other cyclization methods.

Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

Attachment of the Tetrahydropyridinyl Group: The tetrahydropyridinyl group can be introduced through a nucleophilic substitution reaction or a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the indole core or the tetrahydropyridinyl group, using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions could target the fluorine atom or the nitrogen-containing ring, using reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the indole ring or the tetrahydropyridinyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, or hydrogen gas with a palladium catalyst.

Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce a fully saturated ring system.

Scientific Research Applications

6-Fluoro-3-(1-isopropyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole may have various applications in scientific research, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes or as a potential therapeutic agent.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes, receptors, and other proteins, modulating their activity. The presence of the fluorine atom and the tetrahydropyridinyl group may enhance binding affinity or selectivity for certain targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Indole Core

Halogen-Substituted Analogs

- 6-Bromo-3-(1-isopropyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole Molecular Formula: C₁₆H₁₉BrN₂ Key Differences: Bromine replaces fluorine at position 4. Impact: Bromine’s larger atomic radius and lower electronegativity may reduce binding affinity compared to fluorine due to steric hindrance and weaker electronic effects.

- 6-Nitro-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole Molecular Formula: C₁₃H₁₃N₃O₂ Key Differences: Nitro group replaces fluorine; tetrahydropyridine lacks the isopropyl substituent. Impact: The nitro group’s strong electron-withdrawing nature may alter electronic distribution, reducing bioavailability compared to the fluoro derivative.

Non-Halogenated Indole Derivatives

- 5-Fluoro-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1-(2-thiazolo)-1H-indole

Modifications to the Tetrahydropyridine Moiety

Alkyl Substituent Variations

5-Chloro-1-(4'-fluorophenyl)-3-(1-isobutyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

- 6-Fluoro-3-(piperidin-4-yl)-1H-indole hydrochloride Key Differences: Piperidine (fully saturated) replaces tetrahydropyridine; hydrochloride salt form. The hydrochloride salt enhances aqueous solubility, favoring oral bioavailability .

Functional Group Additions

- (1-Oxyl-2,2,6,6-tetramethyl-1,2,3,6-tetrahydropyridin-4-yl)methyl (E)-3-(3,4-dihydroxyphenyl)acrylate

Data Table: Structural and Physicochemical Comparison

Research Findings and Implications

- Electronic Effects : Fluorine’s electronegativity enhances dipole interactions in target binding, outperforming bulkier halogens like bromine .

- Steric Considerations : Isopropyl groups on tetrahydropyridine balance steric bulk and flexibility, optimizing receptor engagement compared to isobutyl or methyl analogs .

- Salt Forms : Hydrochloride or fumarate salts improve solubility, critical for oral administration .

- Ring Saturation : Tetrahydropyridine’s partial unsaturation confers conformational adaptability, unlike rigid piperidine derivatives .

Biological Activity

6-Fluoro-3-(1-isopropyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula: C₁₄H₁₅FN₂

- Molecular Weight: 232.29 g/mol

- CAS Number: 29419-14-5

The presence of the fluorine atom and the tetrahydropyridine moiety contributes to its unique biological profile.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the indole and tetrahydropyridine frameworks. For instance, derivatives similar to this compound have shown promising results in inhibiting various cancer cell lines.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | FaDu | 15.0 |

| Compound B | SK-N-SH | 11.0 |

| Compound C | A549 | 58.0 |

These findings suggest that modifications to the tetrahydropyridine ring can enhance cytotoxicity against specific tumor types .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Research has demonstrated that tetrahydropyridine derivatives exhibit activity against various bacterial strains. For example:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Enterococcus faecium | 16 |

These results indicate that the compound may be effective against resistant strains of bacteria .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways: The compound may inhibit key enzymes involved in cancer cell proliferation and survival.

- Induction of Apoptosis: Similar compounds have been shown to induce apoptosis in cancer cells by activating intrinsic pathways.

- Antimicrobial Mechanisms: The tetrahydropyridine structure may interact with bacterial cell membranes or inhibit essential metabolic pathways.

Case Studies

Several case studies illustrate the effectiveness of indole derivatives in clinical settings:

- A study involving a derivative similar to 6-Fluoro-3-(1-isopropyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole reported a significant reduction in tumor size in a mouse model when administered alongside standard chemotherapy agents .

- Another investigation into antimicrobial activity found that a closely related compound demonstrated superior efficacy against multi-drug resistant strains compared to traditional antibiotics .

Q & A

Q. What are the recommended synthetic routes for 6-Fluoro-3-(1-isopropyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole?

A practical method involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for constructing the tetrahydropyridine moiety. For example, dissolve the indole precursor in a PEG-400/DMF mixed solvent, add CuI as a catalyst, and react with an alkyne derivative under stirring for 12 hours. Purify the crude product via flash column chromatography (70:30 ethyl acetate/hexane) to isolate the target compound. Confirm purity using TLC and characterize via H NMR, C NMR, F NMR, and HRMS . For structural analogs, modifications in substituent positions (e.g., isopropyl group) can be introduced via reductive amination or Suzuki-Miyaura coupling .

Q. How can researchers confirm the structural integrity and purity of this compound?

Key analytical techniques include:

- NMR spectroscopy : H and C NMR to verify connectivity; F NMR to confirm fluorine substitution.

- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., FAB-HRMS for accurate mass determination).

- Chromatography : TLC for rapid purity assessment and HPLC for quantitative analysis.

- X-ray crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve crystal structures, particularly for stereochemical confirmation of the tetrahydropyridine ring .

Q. What initial biological screening assays are appropriate for assessing its anticancer potential?

Begin with in vitro cytotoxicity assays using cell lines (e.g., Chinese Hamster Ovary (CHO) cells) and measure IC values. For target-specific activity, screen against aminergic GPCRs (e.g., serotonin or dopamine receptors) via radioligand binding assays . Parallel assays for apoptosis induction (e.g., caspase-3 activation) and cell cycle disruption (flow cytometry) can elucidate mechanistic pathways .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the compound’s efficacy?

- Substituent variation : Systematically modify the indole’s 6-fluoro group and the tetrahydropyridine’s isopropyl substituent. For example, replace fluorine with other halogens (Cl, Br) to assess halogen bonding effects.

- Scaffold hopping : Synthesize analogs with fused rings (e.g., pyrroloindoles) or bioisosteric replacements (e.g., pyridine for tetrahydropyridine).

- QSAR modeling : Use computational tools to correlate electronic (HOMO/LUMO) or steric parameters (logP, polar surface area) with cytotoxicity data. demonstrates QSCR analysis for cytotoxicity prediction .

Q. How can conflicting biological activity data be resolved?

- Orthogonal assays : Combine target-specific (e.g., GPCR binding) and phenotypic (e.g., 3D tumor spheroid models) assays to validate activity.

- Impurity profiling : Use HPLC-MS to identify and quantify synthetic byproducts (e.g., dehalogenated derivatives) that may interfere with bioactivity. Reference USP methods for related indole derivatives to set purity thresholds (e.g., ≤0.2% for critical impurities) .

- Conformational analysis : Apply Cremer-Pople puckering parameters to assess tetrahydropyridine ring geometry, as structural flexibility may lead to variable target engagement .

Q. How does the compound’s conformation impact its biological activity?

The tetrahydropyridine ring adopts a non-planar "half-chair" conformation, as quantified by puckering amplitude () and phase angle () via X-ray data. Molecular dynamics simulations can model ring-flipping kinetics and correlate with GPCR binding kinetics. Rigid analogs (e.g., locked via sp hybridization) may enhance selectivity for specific receptor subtypes .

Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?

- Pharmacokinetics : Administer the compound to rodents and measure plasma concentrations via LC-MS/MS. Assess metabolic stability using liver microsomes (e.g., CYP450 isoform activity).

- Toxicity : Conduct acute toxicity studies (OECD 423) and monitor organ-specific effects (e.g., hepatotoxicity via ALT/AST levels).

- Metabolite identification : Hydrolyze ester or amide derivatives in basic conditions (10% NaOH/MeOH) and characterize metabolites via HRMS, as demonstrated in paramagnetic analog studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.